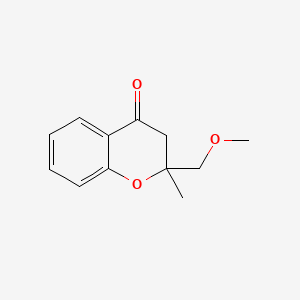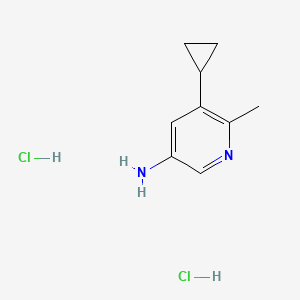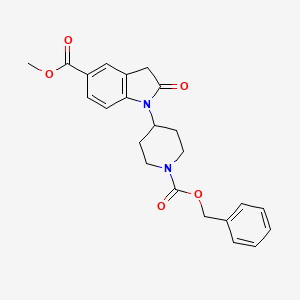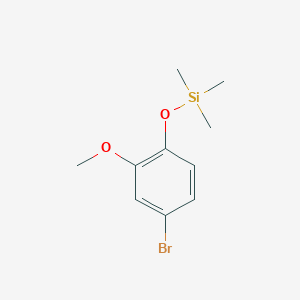![molecular formula C16H17FNO5P B13452932 [2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phosphonic acid group, which is known for its ability to form strong bonds with metal ions, making it useful in various industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorophenylethylamine with a suitable carbamoylating agent to form the carbamoyl intermediate. This intermediate is then reacted with a phenolic compound under specific conditions to introduce the methoxy group. Finally, the phosphonic acid group is introduced through a reaction with a phosphonating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and coatings due to its strong binding properties with metal ions.
Mechanism of Action
The mechanism of action of [2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, which may be crucial in its role as an enzyme inhibitor or modulator. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Fluorophenyl)ethyl]phosphonic acid: Lacks the carbamoyl and methoxy groups, making it less versatile in certain applications.
[2-(2-Fluorophenyl)carbamoyl]phosphonic acid: Lacks the methoxy group, which may affect its binding properties and reactivity.
[2-(Methoxyphenyl)phosphonic acid: Lacks the fluorophenyl and carbamoyl groups, resulting in different chemical and biological properties.
Uniqueness
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17FNO5P |
|---|---|
Molecular Weight |
353.28 g/mol |
IUPAC Name |
[2-[2-[2-(2-fluorophenyl)ethylamino]-2-oxoethoxy]phenyl]phosphonic acid |
InChI |
InChI=1S/C16H17FNO5P/c17-13-6-2-1-5-12(13)9-10-18-16(19)11-23-14-7-3-4-8-15(14)24(20,21)22/h1-8H,9-11H2,(H,18,19)(H2,20,21,22) |
InChI Key |
CUWQKFDVSFFRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)COC2=CC=CC=C2P(=O)(O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)

![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)


